molecular formula C10H11NO3 B11905912 7-Hydroxy-2-methylchroman-4-one oxime

7-Hydroxy-2-methylchroman-4-one oxime

Cat. No.: B11905912
M. Wt: 193.20 g/mol
InChI Key: ACWCGZCSEITKFE-LUAWRHEFSA-N
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Description

7-Hydroxy-2-methylchroman-4-one oxime is a chemical compound with the molecular formula C10H11NO3. It is a derivative of chromanone, a significant structural entity in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-methylchroman-4-one oxime typically involves the reaction of 7-Hydroxy-2-methylchroman-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-methylchroman-4-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxime derivatives with altered functional groups.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

7-Hydroxy-2-methylchroman-4-one oxime has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methylchroman-4-one oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds with receptor binding sites, leading to significant biological effects. Additionally, the compound can inhibit specific enzymes and modulate signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2-methylchroman-4-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with various molecular targets, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(4Z)-4-hydroxyimino-2-methyl-2,3-dihydrochromen-7-ol

InChI

InChI=1S/C10H11NO3/c1-6-4-9(11-13)8-3-2-7(12)5-10(8)14-6/h2-3,5-6,12-13H,4H2,1H3/b11-9-

InChI Key

ACWCGZCSEITKFE-LUAWRHEFSA-N

Isomeric SMILES

CC1C/C(=N/O)/C2=C(O1)C=C(C=C2)O

Canonical SMILES

CC1CC(=NO)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

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